molecular formula C19H18N2O3 B7773012 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B7773012
M. Wt: 322.4 g/mol
InChI Key: GNWJPUGGMNOAHO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The methoxyphenyl group can be introduced through subsequent substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the methoxyphenyl ring, using reagents such as halogens or nitro groups under appropriate conditions.

Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for investigating biological pathways and receptor interactions.

    Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory, anticancer, or neuroprotective agent.

    Industry: Its unique chemical properties may be utilized in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its biological effects.

Comparison with Similar Compounds

Compared to other beta-carbolines, 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid stands out due to the presence of the methoxyphenyl group, which enhances its chemical stability and biological activity. Similar compounds include:

    Harmine: Another beta-carboline with known psychoactive and medicinal properties.

    Harmaline: A beta-carboline alkaloid with similar biological activities but different structural features.

    Tetrahydro-beta-carboline derivatives: A broad class of compounds with varying substituents that influence their chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-16-9-5-3-7-12(16)17-18-13(10-15(21-17)19(22)23)11-6-2-4-8-14(11)20-18/h2-9,15,17,20-21H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWJPUGGMNOAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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